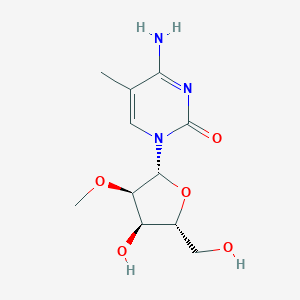

5-Methyl-2'-o-methylcytidine

Description

Properties

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O5/c1-5-3-14(11(17)13-9(5)12)10-8(18-2)7(16)6(4-15)19-10/h3,6-8,10,15-16H,4H2,1-2H3,(H2,12,13,17)/t6-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVRVGAACYEOQI-FDDDBJFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595381 | |

| Record name | 5-Methyl-2'-O-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113886-70-7 | |

| Record name | 5-Methyl-2'-O-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Significance of 5-Methyl-2'-O-methylcytidine: A Technical Overview for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2'-O-methylcytidine (m5Cm) is a doubly modified ribonucleoside, characterized by a methyl group at the C5 position of the cytosine base and another at the 2'-hydroxyl group of the ribose sugar. While research on the individual modifications, 5-methylcytosine (m5C) and 2'-O-methylation (Nm), is extensive, studies specifically addressing the combined biological role of m5Cm are nascent. This technical guide synthesizes the current understanding of m5Cm, drawing inferences from the known functions of its constituent modifications. We will explore its presence in archaeal tRNA, its potential role in viral infections and the host immune response, and its impact on RNA stability and function. This document provides a comprehensive overview of the enzymatic machinery, proposed biological pathways, and detailed experimental protocols for the detection and analysis of this unique RNA modification.

Introduction to this compound (m5Cm)

RNA modifications, exceeding 170 known types, are critical regulators of gene expression and cellular function.[1] Among these, 5-methylcytosine (m5C) and 2'-O-methylation are prevalent and functionally significant. The dual modification resulting in this compound (m5Cm) has been identified in the transfer RNA (tRNA) of extremophilic archaea, suggesting a role in stabilizing RNA structure under harsh environmental conditions.[2] The presence of both a base and a sugar modification on the same nucleoside points towards a synergistic role in fine-tuning RNA function.

The 5-methylation of cytosine is known to influence RNA stability, translation, and the innate immune response to viral RNA.[3][4] Concurrently, 2'-O-methylation of the ribose moiety is a well-established mechanism to protect RNA from nuclease degradation and hydrolysis, thereby increasing its half-life.[5] It is therefore hypothesized that m5Cm acts as a "super-stabilizer" of RNA, while also potentially modulating specific biological pathways.

Enzymatic Regulation of m5Cm Formation

The biosynthesis of m5Cm is thought to be a two-step process, involving the separate enzymatic addition of the two methyl groups.

-

5-Methylation of Cytosine: The formation of m5C in RNA is primarily catalyzed by the NOL1/NOP2/SUN domain (NSUN) family of methyltransferases and the DNA methyltransferase homolog TRDMT1 (also known as DNMT2).[6] These enzymes utilize S-adenosylmethionine (SAM) as a methyl donor.

-

2'-O-Methylation of Cytidine: In archaea, the 2'-O-methylation of cytidine at position 56 (Cm56) in the T-loop of tRNA is catalyzed by the enzyme aTrm56 , a SAM-dependent methyltransferase.[3][7] It is plausible that a similar enzyme is responsible for the 2'-O-methylation step in the formation of m5Cm.

The precise order and interplay of these enzymatic activities in generating m5Cm are yet to be fully elucidated.

Biological Roles and Functional Implications

While direct experimental evidence for the specific functions of m5Cm is limited, its biological roles can be inferred from the known effects of m5C and 2'-O-methylation.

Role in Archaea and Structural Stability of tRNA

The discovery of m5Cm in the tRNA of hyperthermophilic archaea, such as Thermococcus kodakarensis, points to a crucial role in the structural integrity and stability of tRNA at high temperatures.[2] The T-loop of tRNA, where Cm56 is found, is critical for the proper folding and function of the molecule. The combined presence of 5-methylation and 2'-O-methylation likely enhances the rigidity of the nucleoside and protects the phosphodiester backbone from heat-induced hydrolysis, ensuring accurate protein synthesis in extreme environments.

Involvement in Viral Infection and Innate Immunity

RNA modifications play a pivotal role in the interplay between viruses and their hosts. The methylation status of viral and host RNA can significantly impact the host's innate immune response.

Depletion of the m5C methyltransferase NSUN2 has been shown to enhance the type I interferon (IFN) response to viral infection, leading to the inhibition of viral replication.[3] This suggests that m5C on cellular or viral RNA can act as a mechanism to dampen the innate immune system. Conversely, the incorporation of m5C into self-amplifying RNA (saRNA) vaccines has been demonstrated to attenuate the type I IFN response, thereby reducing vaccine-associated adverse effects while maintaining strong immunogenicity.[1][8]

Given that 2'-O-methylation is also a known mechanism for viral RNA to evade host immune surveillance, it is highly probable that m5Cm in viral RNA acts as a potent suppressor of the innate immune response.

The proposed mechanism involves the recognition of viral RNA by cytosolic pattern recognition receptors (PRRs) like RIG-I. Unmodified single-stranded viral RNA is a potent trigger of the RIG-I signaling pathway, leading to the production of type I interferons. It is hypothesized that m5C, and by extension m5Cm, on viral RNA may alter its conformation or interfere with its binding to RIG-I, thus preventing the activation of the downstream antiviral cascade.

Quantitative Analysis of this compound

While specific quantitative data for m5Cm is scarce, the following table summarizes the known quantitative effects of its constituent modifications on various biological parameters. This data provides a basis for estimating the potential impact of m5Cm.

| Modification | RNA Type | Organism/System | Observed Effect | Fold Change/Percentage | Reference |

| m5C | mRNA | Human A549 cells | Depletion of NSUN2 enhances Type I IFN response | Significant increase in IFN-β mRNA | [3] |

| m5C | saRNA | In vivo (mice) | Incorporation into saRNA vaccine reduces adverse effects | Attenuated Type I IFN induction | [1] |

| 2'-O-methylation | RNA | General | Increased resistance to nuclease degradation | Varies with nuclease and sequence context | [5] |

| 2'-O-methylation | RNA | General | Increased melting temperature (Tm) of RNA duplexes | Varies with sequence context | [9] |

Detailed Experimental Protocols

The detection and quantification of m5Cm require sensitive and specific analytical techniques. The following are detailed protocols for key experimental approaches.

Protocol for RNA Bisulfite Sequencing (BS-Seq) for m5C Detection

This method allows for the single-nucleotide resolution mapping of m5C. It relies on the chemical conversion of unmethylated cytosine to uracil by sodium bisulfite, while 5-methylcytosine remains unchanged.

References

- 1. tRNA Modification Profiles and Codon-Decoding Strategies in Methanocaldococcus jannaschii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct Modified Nucleosides in tRNATrp from the Hyperthermophilic Archaeon Thermococcus kodakarensis and Requirement of tRNA m2G10/m22G10 Methyltransferase (Archaeal Trm11) for Survival at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Cm56 tRNA modification in archaea is catalyzed either by a specific 2′-O-methylase, or a C/D sRNP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-dilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Guide to RNA Bisulfite Sequencing (m5C Sequencing) - CD Genomics [rna.cd-genomics.com]

- 6. A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Post-Transcriptional Modifications of Conserved Nucleotides in the T-Loop of tRNA: A Tale of Functional Convergent Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

The Emergence of a Novel RNA Modification: A Technical Guide to 5-Methyl-2'-O-methylcytidine and its Derivatives

For Immediate Release

[City, State] – [Date] – The intricate world of epitranscriptomics continues to expand with the discovery and ongoing characterization of novel RNA modifications. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 5-methyl-2'-O-methylcytidine (m5C2'-OMe) and its closely related derivatives, modifications that are reshaping our understanding of RNA's regulatory landscape.

Introduction: Beyond the Canonical Bases

For decades, the functional repertoire of RNA was thought to be primarily dictated by its four canonical bases. However, it is now unequivocally clear that a vast array of post-transcriptional modifications adds a critical layer of regulatory complexity. Among these, 5-methylcytidine (m5C) has been a long-known modification, but recent advancements have unveiled a cascade of its derivatives, including 5-hydroxymethylcytidine (hm5C) and the doubly modified 2′-O-methyl-5-hydroxymethylcytidine (hm5Cm), a direct metabolite of m5C.[1][2][3] This guide delves into the discovery, characterization, and functional implications of these modifications, with a particular focus on the interplay between C5 methylation and 2'-O-methylation of cytidine in RNA.

Discovery and Characterization

The journey to understanding these complex modifications began with investigations into the metabolic fate of m5C in RNA. Using stable isotope labeling and high-resolution liquid chromatography-mass spectrometry (LC-MS/HRMS), researchers have been able to trace the oxidative processing of m5C.[1][3][4] This led to the identification of hm5C as a direct oxidative metabolite.[1][2][3]

Further investigation into the stability of hm5C in human cells led to the discovery of a second, more stable oxidative metabolite: 2′-O-methyl-5-hydroxymethylcytidine (hm5Cm).[1][2][3] This finding was significant as it revealed a previously unknown derivative of m5C and highlighted the dynamic nature of RNA modifications.

The "Writers," "Readers," and "Erasers" of m5C

The regulation of m5C and its derivatives is a dynamic process governed by a trio of protein families:

-

"Writers" (Methyltransferases): The primary enzymes responsible for depositing the m5C mark on RNA are members of the NOP2/Sun domain (NSUN) family and the DNA methyltransferase homolog 2 (DNMT2).[5] These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the 5th carbon of a cytosine residue.[5]

-

"Readers" (Binding Proteins): Specific proteins recognize and bind to m5C-modified RNA, translating the epigenetic mark into a functional outcome. For example, the YBX1 protein has been identified as a "reader" that recognizes m5C-modified mRNA and mediates its stability.[6]

-

"Erasers" (Demethylases): The Ten-Eleven Translocation (TET) family of dioxygenases act as "erasers" by oxidizing m5C to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[5] Interestingly, the formation of hm5Cm has been shown to be independent of TET enzymes, suggesting the involvement of other enzymatic pathways.[1][2][3] The enzyme ALKBH1 has been identified as a dioxygenase that can oxidize m5C to hm5C and f5C in various RNA substrates.[7]

Quantitative Data Summary

The abundance of these modifications varies across different organisms and RNA types. The following table summarizes key quantitative findings from mass spectrometry-based analyses.

| Modification | Organism/Cell Line | RNA Type | Abundance (ppm or % of total C) | Reference |

| m5C | HeLa cells | mRNA | ~0.02–0.09% | [8] |

| hm5C | A. thaliana | Total RNA | 130 ppm | [1] |

| hm5C | C. elegans | Total RNA | <10 ppm | [1] |

| hm5Cm | D. melanogaster | Total RNA | Detectable | [1] |

| hm5C | TET wild type mouse embryonic stem cells | Total RNA | Detectable | [1] |

| hm5Cm | TET triple knockout (TKO) mouse embryonic stem cells | Total RNA | Equal to wild type | [1] |

Experimental Protocols

The detection and characterization of this compound and its derivatives require a combination of sophisticated techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the global quantification of RNA modifications.

Protocol for LC-MS/MS Analysis of RNA Modifications:

-

RNA Isolation and Purification: Isolate total RNA from cells or tissues using standard protocols (e.g., TRIzol extraction followed by isopropanol precipitation). Ensure high purity and integrity of the RNA.

-

Enzymatic Digestion: Digest the purified RNA into individual nucleosides using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.

-

LC Separation: Separate the resulting nucleosides using a reverse-phase high-performance liquid chromatography (HPLC) column. A gradient of solvents (e.g., ammonium acetate and acetonitrile) is typically used for optimal separation.

-

MS/MS Detection: The eluting nucleosides are introduced into a tandem mass spectrometer. The instrument is operated in positive ion mode, and specific parent-to-product ion transitions are monitored for each modification of interest using multiple reaction monitoring (MRM).

-

Quantification: Generate standard curves using known amounts of synthesized nucleoside standards for absolute quantification. Isotope-labeled internal standards are often used to correct for variations in sample processing and instrument response.[9]

RNA Bisulfite Sequencing (BS-Seq)

BS-Seq is a high-throughput method for identifying m5C sites at single-nucleotide resolution.

Protocol for RNA Bisulfite Sequencing:

-

RNA Fragmentation: Fragment the RNA to a suitable size for sequencing (typically around 100-200 nucleotides).

-

Bisulfite Conversion: Treat the fragmented RNA with sodium bisulfite. This chemical treatment deaminates unmethylated cytosine residues to uracil, while 5-methylcytosine remains unchanged.

-

Reverse Transcription and PCR Amplification: Reverse transcribe the bisulfite-treated RNA into cDNA. The resulting cDNA is then amplified by PCR. During PCR, the uracil residues are replaced by thymine.

-

Library Preparation and Sequencing: Prepare a sequencing library from the amplified cDNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference transcriptome. Methylated cytosines are identified as positions where a cytosine is present in the sequencing reads, while unmethylated cytosines will be read as thymines.[10][11][12]

m5C RNA Immunoprecipitation Sequencing (m5C-RIP-Seq)

m5C-RIP-Seq utilizes an antibody specific to m5C to enrich for RNA fragments containing this modification.

Protocol for m5C-RIP-Seq:

-

RNA Fragmentation: Fragment the total RNA into smaller pieces.

-

Immunoprecipitation: Incubate the fragmented RNA with an antibody specific to m5C. The antibody-RNA complexes are then captured using magnetic beads.

-

RNA Elution and Library Preparation: Elute the enriched RNA fragments from the beads and prepare a sequencing library.

-

Sequencing and Data Analysis: Sequence the library and align the reads to the transcriptome to identify regions enriched for m5C.[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular pathways and experimental workflows described in this guide.

Figure 1. Metabolic pathway from m5C to hm5Cm.

Figure 2. Workflow for LC-MS based quantification.

References

- 1. 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Formation and Abundance of 5-Hydroxymethylcytosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.princeton.edu [chemistry.princeton.edu]

- 8. Sequencing methods and functional decoding of mRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Overview of Sequencing Methods for RNA m5C Profiling - CD Genomics [rna.cd-genomics.com]

- 11. RNA 5mC Sequencing Service, RNA 5-Methylcytidine (m5C) Analysis | CD BioSciences [epigenhub.com]

- 12. researchgate.net [researchgate.net]

The Guardian Molecules: 5-Methyl-2'-o-methylcytidine's Crucial Role in Transfer RNA Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Transfer RNA (tRNA) molecules are central to protein synthesis, and their stability is paramount for cellular function. Post-transcriptional modifications are key determinants of tRNA structure and stability, with 5-methyl-2'-o-methylcytidine (m5Cm) emerging as a significant contributor to the robustness of these essential molecules. This technical guide provides a comprehensive overview of the function of m5Cm in tRNA stability, detailing its biochemical impact, the enzymatic machinery involved, and its broader biological implications. Through a synthesis of current research, this document offers quantitative data on the stabilizing effects of the constituent modifications, detailed experimental protocols for investigating tRNA stability, and visual workflows to elucidate the underlying molecular processes. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study of RNA modifications and their therapeutic potential.

Introduction: The Landscape of tRNA Modifications

Transfer RNAs are not merely linear transcripts of genetic information; they are intricately folded molecules adorned with a diverse array of over 100 distinct chemical modifications. These modifications, installed post-transcriptionally by a host of specialized enzymes, are critical for every aspect of tRNA biology, from folding and stability to aminoacylation and accurate decoding of messenger RNA (mRNA) on the ribosome. Among these modifications, methylation is one of the most prevalent and functionally significant.

This guide focuses on this compound (m5Cm), a doubly modified nucleotide that combines two key stabilizing modifications: methylation at the C5 position of the cytosine base (to form 5-methylcytidine, m5C) and methylation of the 2'-hydroxyl group of the ribose sugar (2'-O-methylation). While the individual contributions of m5C and 2'-O-methylation to RNA stability are well-documented, their synergistic effect in the form of m5Cm confers a heightened level of structural integrity to the tRNA molecule.

The presence of m5C enhances base stacking interactions and increases the hydrophobicity of the nucleobase, contributing to the thermal stability of the tRNA.[1] Concurrently, 2'-O-methylation provides a steric block to autolytic cleavage of the phosphodiester backbone, thereby protecting the tRNA from degradation.[2][3] The combination of these modifications in m5Cm results in a conformationally rigid and chemically robust nucleotide that significantly enhances the overall stability of the tRNA, particularly in organisms subjected to environmental stress such as high temperatures.[4]

The Enzymatic Pathway of this compound Formation

The biosynthesis of this compound is a two-step enzymatic process involving the sequential action of a methyltransferase and a 2'-O-methyltransferase. A key enzyme in the first step is a member of the NOP2/Sun RNA methyltransferase (NSUN) family. For instance, in human mitochondria, NSUN3 is responsible for methylating cytosine at position 34 (C34) of mitochondrial tRNA-Met, forming m5C34.[5] This initial modification is then a substrate for a 2'-O-methyltransferase, which adds a methyl group to the ribose sugar.

Quantitative Data on tRNA Stability

While direct quantitative data comparing the stability of tRNAs with and without the combined this compound (m5Cm) modification is limited in the literature, the individual contributions of 5-methylcytidine (m5C) and 2'-O-methylation (Nm) to tRNA thermostability are well-established. The following tables summarize representative data from various studies, illustrating the increase in melting temperature (Tm) conferred by these modifications. The combined effect of both modifications is expected to be at least additive, if not synergistic, resulting in a significant enhancement of tRNA stability.

Table 1: Effect of 5-Methylcytidine (m5C) on tRNA Melting Temperature (Tm)

| tRNA Species | Modification Position | Change in Tm (°C) vs. Unmodified | Reference |

| Yeast tRNAPhe anticodon stem-loop | C40 | +2.5 | |

| E. coli tRNASer | C48 | +1.8 | [6] |

| Thermophile tRNAs | Multiple | General increase | [4] |

Table 2: Effect of 2'-O-Methylation (Nm) on tRNA Melting Temperature (Tm)

| tRNA Species | Modification | Change in Tm (°C) vs. Unmodified | Reference |

| E. coli tRNASer | Gm18 | +1.5 | [6] |

| Thermus thermophilus tRNA | Gm18 | Part of a network increasing Tm by ~10°C | [7] |

| General RNA duplexes | Per Nm | ~+0.5 | [8] |

Experimental Protocols

Investigating the role of this compound in tRNA stability requires a combination of techniques to produce modified tRNA, assess its structural integrity, and measure its susceptibility to degradation.

In Vitro Preparation of Modified tRNA

The generation of tRNA with a specific modification like m5Cm for in vitro studies can be achieved through a combination of in vitro transcription and enzymatic modification.

Protocol 4.1.1: In Vitro Transcription of tRNA

-

Template Preparation: A DNA template containing the T7 RNA polymerase promoter followed by the tRNA sequence is prepared by PCR or synthesized as a DNA oligonucleotide.[9]

-

Transcription Reaction: The transcription reaction is assembled with the DNA template, T7 RNA polymerase, and a mixture of the four standard NTPs (ATP, GTP, CTP, UTP).

-

Purification: The transcribed tRNA is purified from the reaction mixture using denaturing polyacrylamide gel electrophoresis (PAGE). The tRNA band is excised, and the RNA is eluted from the gel.[10][11]

-

Refolding: The purified tRNA is refolded into its correct tertiary structure by heating and slow cooling in the presence of magnesium ions.[11]

Protocol 4.1.2: Enzymatic Introduction of m5Cm

-

5-Methylation: The purified, unmodified tRNA is incubated with the appropriate NSUN methyltransferase (e.g., recombinant NSUN3) in the presence of the methyl donor S-adenosyl methionine (SAM).

-

Purification: The m5C-modified tRNA is repurified to remove the enzyme and excess SAM.

-

2'-O-Methylation: The m5C-modified tRNA is then incubated with a suitable 2'-O-methyltransferase and SAM.

-

Final Purification: The final m5Cm-modified tRNA is purified and stored for subsequent stability assays.

Thermal Denaturation Assay (Melting Curve Analysis)

This assay measures the melting temperature (Tm) of the tRNA, which is the temperature at which half of the tRNA molecules are unfolded. An increase in Tm indicates greater thermal stability.

Protocol 4.2.1: UV-Vis Spectrophotometry

-

Sample Preparation: Purified tRNA (unmodified and m5Cm-modified) is diluted in a buffer containing a physiological concentration of salts (e.g., 100 mM NaCl) and MgCl2 (e.g., 1 mM).

-

Measurement: The absorbance of the tRNA solution at 260 nm is monitored as the temperature is slowly increased (e.g., 1°C/minute) in a spectrophotometer equipped with a temperature controller.

-

Data Analysis: The absorbance values are plotted against temperature. The Tm is determined as the midpoint of the transition from the folded to the unfolded state.[10]

Protocol 4.2.2: SYBR Green-based qPCR Assay

-

Reaction Setup: A reaction mixture is prepared containing the tRNA, a reverse primer specific to a stem region of the tRNA, and a fluorescent dye that binds to double-stranded nucleic acids, such as SYBR Green.

-

Melting Curve Program: The reaction is subjected to a melting curve program in a real-time PCR instrument, where the temperature is gradually increased and fluorescence is measured at each step.

-

Data Analysis: The negative derivative of fluorescence with respect to temperature (-dF/dT) is plotted against temperature. The peak of this curve corresponds to the Tm.

In Vitro Degradation Assay

This assay assesses the resistance of the tRNA to enzymatic degradation.

Protocol 4.3.1: Nuclease Degradation Assay

-

Reaction Setup: Unmodified and m5Cm-modified tRNAs are incubated with a nuclease (e.g., RNase A or a cellular extract) at a specific temperature and for various time points.

-

Quenching: The reactions are stopped at each time point by adding a quenching buffer (e.g., containing a strong denaturant like urea).

-

Analysis by Northern Blotting:

-

The RNA from each time point is separated by denaturing PAGE.

-

The RNA is transferred to a nylon membrane.

-

The membrane is hybridized with a labeled oligonucleotide probe complementary to the tRNA of interest.[6][12]

-

The amount of intact tRNA at each time point is quantified by phosphorimaging or chemiluminescence.

-

-

Data Analysis: The percentage of intact tRNA is plotted against time, and the degradation rate constant or half-life is calculated.[6]

Broader Implications and Future Directions

The stability of tRNA is not merely a matter of structural integrity; it has profound implications for cellular health and disease. Hypomodified tRNAs are often targeted for degradation, leading to a reduction in the available pool of tRNAs for protein synthesis.[13] This can result in translational stress and has been linked to various human diseases, including neurological disorders and cancer.[5][14]

The enzymes responsible for tRNA modifications, such as the NSUN family, are emerging as potential therapeutic targets. Modulating the activity of these enzymes could provide a novel approach to controlling protein synthesis in disease states. For example, inhibiting a tRNA methyltransferase could selectively destabilize specific tRNAs, leading to a reduction in the translation of proteins that are overexpressed in a particular cancer.

Future research in this area should focus on:

-

Quantitative analysis of m5Cm: Developing methods to precisely quantify the impact of the combined m5Cm modification on the stability of various tRNA isoacceptors.

-

Identification of m5Cm machinery: Elucidating the full complement of enzymes responsible for installing and potentially removing m5Cm in different cellular compartments and organisms.

-

Functional consequences of m5Cm: Investigating the role of m5Cm in regulating specific translational programs in response to cellular stress and during development.

-

Therapeutic targeting: Designing and screening for small molecule inhibitors or activators of m5Cm-modifying enzymes for therapeutic applications.

Conclusion

This compound is a powerful stabilizing modification that plays a critical role in maintaining the structural and functional integrity of transfer RNA. By combining the stabilizing effects of 5-methylation and 2'-O-methylation, m5Cm provides a robust mechanism for protecting tRNA from degradation and ensuring efficient and accurate protein synthesis. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to further explore the fascinating world of tRNA modifications and their profound impact on biology and medicine. As our understanding of the epitranscriptome deepens, the significance of modifications like m5Cm in health and disease will undoubtedly continue to grow, opening up new avenues for therapeutic intervention.

References

- 1. mdpi.com [mdpi.com]

- 2. 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2'-O-methylation in mRNA disrupts tRNA decoding during translation elongation (Journal Article) | OSTI.GOV [osti.gov]

- 4. Regulatory Factors for tRNA Modifications in Extreme- Thermophilic Bacterium Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 2'-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tRNA Modifications: Impact on Structure and Thermal Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RNA modifications stabilize the tertiary structure of tRNAfMet by locally increasing conformational dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bacterial tRNA 2′-O-methylation is dynamically regulated under stress conditions and modulates innate immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biological roles of RNA m5C modification and its implications in Cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

The enzymatic basis of 5-Methyl-2'-o-methylcytidine formation

An In-Depth Technical Guide on the Enzymatic Basis of 5-Methyl-2'-O-methylcytidine (m5C2'Om) Formation

Executive Summary

Post-transcriptional RNA modifications are critical regulators of gene expression, influencing RNA stability, translation, and function. Among the over 170 known modifications, those involving methylation are particularly prominent. This guide details the enzymatic basis for the formation of this compound (m⁵Cm), a dually modified ribonucleoside found in transfer RNA (tRNA). The formation of m⁵Cm is not catalyzed by a single enzyme but occurs through a sequential, two-step enzymatic pathway involving two distinct classes of methyltransferases. Initially, a 5-methylcytidine (m⁵C) methyltransferase installs a methyl group onto the C5 position of the cytosine base. Subsequently, a 2'-O-methyltransferase adds a methyl group to the 2'-hydroxyl of the ribose sugar. This document elucidates the key enzymes involved, presents quantitative data on their substrate specificity, details relevant experimental protocols, and provides visual diagrams of the biosynthetic and experimental workflows.

The Enzymatic Machinery of m⁵Cm Formation

The biosynthesis of this compound is a hierarchical process requiring the coordinated action of at least two enzymes. The substrate for this modification is typically a cytosine residue within a tRNA molecule, often at the wobble position (position 34) of the anticodon loop.

Step 1: C5-Methylation by NSUN Family Methyltransferases

The initial modification is the methylation of the cytosine base at the fifth carbon position to form 5-methylcytidine (m⁵C). This reaction is primarily catalyzed by members of the NOL1/NOP2/SUN domain (NSUN) family of RNA methyltransferases, which use S-adenosyl-L-methionine (SAM) as the methyl donor.[1][2]

-

NSUN2: This is the most well-characterized m⁵C methyltransferase in humans, responsible for methylating numerous cytoplasmic tRNAs at multiple positions (e.g., C34, C48, C49, C50).[1][3][4] It also targets other RNA species, including mRNA.[3] Loss of NSUN2 leads to a significant reduction in m⁵C levels in tRNA, affecting tRNA stability and processing.[1][5]

-

NSUN3: This enzyme is localized to the mitochondria and specifically methylates cytosine 34 of mitochondrial tRNAMet (mt-tRNAMet). This m⁵C modification is the first step in the biogenesis of 5-formylcytidine (f⁵C), which is essential for the correct decoding of the AUA codon.[6]

-

DNMT2 (TRDMT1): While primarily known as a DNA methyltransferase homolog, DNMT2 also methylates specific tRNAs (tRNAAsp, tRNAGly, and tRNAVal) at position C38.[7]

Step 2: 2'-O-Methylation by FTSJ1

Following C5-methylation, the 2'-hydroxyl group of the ribose is methylated to complete the formation of m⁵Cm. This reaction is catalyzed by a 2'-O-methyltransferase.

-

FTSJ1 (TRM7 Homolog): In humans, the enzyme FTSJ1 is the functional ortholog of the yeast tRNA methyltransferase Trm7.[8][9] FTSJ1 is responsible for the 2'-O-methylation of the wobble nucleotide (position 34) and position 32 in the anticodon loop of specific tRNAs, including tRNAPhe and tRNALeu.[10][11][12] Crucially, FTSJ1 has been shown to install a methyl group on the 2'-OH of C5-modified cytidines, such as 5-hydroxymethylcytidine (hm⁵C) and 5-formylcytidine (f⁵C), to produce hm⁵Cm and f⁵Cm, respectively.[6] This strongly indicates that FTSJ1 is the enzyme that catalyzes the conversion of m⁵C to m⁵Cm.

The overall biosynthetic pathway is therefore a sequential process, as depicted below.

Quantitative Data and Substrate Specificity

| Enzyme | Organism | RNA Substrate(s) | Target Position(s) | Reference(s) |

| NSUN2 | Human | Cytoplasmic tRNAs (e.g., tRNAGly, tRNALeu) | C34, C48, C49, C50 | [1][13] |

| Human | Various mRNAs | CDS, 3' UTR | [1] | |

| NSUN3 | Human | Mitochondrial tRNAMet | C34 | [6] |

| DNMT2 | Human | tRNAAsp, tRNAGly, tRNAVal | C38 | [7] |

| FTSJ1 | Human | tRNAPhe | Cm32, Gm34 | [11][12] |

| Human | tRNALeu(CAA) | Cm34 (following oxidation) | [6] | |

| Drosophila | tRNAPhe, tRNATrp, tRNALeu | C32, Wobble (34) | [8] |

Table 1: Summary of characterized substrates for key m⁵C and 2'-O-methyltransferases.

Experimental Protocols

The identification and characterization of the enzymes responsible for m⁵Cm formation rely on a combination of biochemical and molecular biology techniques. A generalized workflow for this process is illustrated below, followed by detailed protocols for key steps.

Protocol 1: Detection of m⁵Cm in RNA by LC-MS/MS

This protocol is used to identify and quantify modified nucleosides from total RNA.

-

RNA Isolation: Isolate total RNA from cells or tissues using a standard Trizol or column-based purification method. Ensure high purity and integrity.

-

RNA Digestion:

-

To 1-5 µg of total RNA, add nuclease P1 (2U) in a buffer of 10 mM ammonium acetate (pH 5.3). Incubate at 42°C for 2 hours.

-

Add bacterial alkaline phosphatase (1U) and a compatible buffer (e.g., 50 mM Tris-HCl, pH 8.0). Incubate at 37°C for 2 hours to dephosphorylate the nucleosides.

-

-

Sample Preparation: Centrifuge the digested sample at high speed (>12,000 x g) for 10 minutes to pellet enzymes. Transfer the supernatant containing the nucleosides for analysis.

-

LC-MS/MS Analysis:

-

Inject the nucleoside mixture onto a C18 reverse-phase HPLC column.

-

Separate the nucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Analyze the eluate using a triple quadrupole mass spectrometer operating in positive ion, multiple reaction monitoring (MRM) mode.

-

Monitor for the specific mass transition of m⁵Cm (parent ion -> fragment ion, e.g., m/z 272.1 -> 140.1).

-

Quantify by comparing the peak area to a standard curve generated with a synthetic m⁵Cm standard.

-

Protocol 2: In Vitro tRNA Methyltransferase Assay

This assay reconstitutes the enzymatic reaction in vitro to confirm enzyme function. It can be performed using a radioactive or mass spectrometry readout.

-

Reagent Preparation:

-

Enzymes: Purify recombinant human NSUN2 and FTSJ1 proteins.

-

RNA Substrate: Prepare an in vitro transcript of a target tRNA (e.g., pre-tRNALeu(CAA)) using T7 RNA polymerase. Purify the transcript by denaturing PAGE.

-

Methyl Donor: S-adenosyl-L-methionine (SAM). For radioactive assays, use [³H-methyl]-SAM.

-

Reaction Buffer: A typical buffer is 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT.

-

-

Step 1 Reaction (C5-Methylation):

-

Combine 1 µg of tRNA transcript, 200 ng of purified NSUN2, and 160 µM SAM in 50 µL of reaction buffer.

-

Incubate at 37°C for 1 hour.

-

Purify the m⁵C-containing tRNA product using phenol:chloroform extraction and ethanol precipitation or a suitable RNA cleanup kit.

-

-

Step 2 Reaction (2'-O-Methylation):

-

Resuspend the purified product from Step 1.

-

Combine the m⁵C-tRNA, 200 ng of purified FTSJ1, and 160 µM SAM (or [³H-methyl]-SAM) in 50 µL of reaction buffer.

-

Incubate at 37°C for 1 hour.

-

-

Analysis:

-

Radioactive Method: Spot the reaction mixture onto a filter membrane (e.g., DE81), wash away unincorporated [³H]-SAM, and measure the incorporated radioactivity using a scintillation counter.

-

LC-MS/MS Method: Purify the final RNA product, digest it to nucleosides as described in Protocol 1, and analyze for the presence of m⁵Cm.

-

Biological Function and Significance

RNA modifications in the tRNA anticodon loop are crucial for translational fidelity and efficiency.

-

Structural Stability: Both C5-methylation and 2'-O-methylation contribute to the structural stability of the tRNA molecule. 2'-O-methylation, in particular, can protect the phosphodiester backbone from hydrolysis and helps maintain the rigid sugar pucker conformation needed for proper codon recognition.

-

Decoding Accuracy: Modifications at the wobble position (34) are critical for accurately decoding synonymous codons. The presence of m⁵Cm can influence the codon-anticodon interaction within the ribosome, preventing frameshifting and ensuring the correct amino acid is incorporated into the growing polypeptide chain.

-

Disease Relevance: Defects in tRNA modification pathways are linked to human diseases. For instance, mutations in the FTSJ1 gene are associated with non-syndromic X-linked intellectual disability, highlighting the importance of 2'-O-methylation for proper neurological function.[12] Similarly, dysregulation of NSUN2 has been implicated in various cancers.[4]

Conclusion and Future Directions

The formation of this compound is a prime example of the complex, sequential enzymatic pathways that generate the diverse epitranscriptomic landscape. The process is driven by the successive actions of an m⁵C methyltransferase (e.g., NSUN2) and a 2'-O-methyltransferase (FTSJ1), which together install a dual modification critical for tRNA structure and function. For researchers and drug development professionals, understanding this enzymatic basis is crucial. The methyltransferases involved represent potential therapeutic targets. Inhibitors of NSUN2 are being explored in oncology, and a deeper understanding of FTSJ1's role in neurological development may open new avenues for treating cognitive disorders. Future research should focus on elucidating the precise kinetic interplay between these enzymes, identifying the full range of tRNA substrates for m⁵Cm, and exploring how the m⁵Cm modification status is regulated in response to cellular stress and disease states.

References

- 1. Frontiers | The role of m5C methyltransferases in cardiovascular diseases [frontiersin.org]

- 2. RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct Roles of m5C RNA Methyltransferase NSUN2 in Major Gynecologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NSUN2-mediated RNA methylation: Molecular mechanisms and clinical relevance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Unveiling the potential impact of RNA m5C methyltransferases NSUN2 and NSUN6 on cellular aging [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. NSUN2-mediated m5C methylation of IRF3 mRNA negatively regulates type I interferon responses during various viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tRNA 2′-O-methylation by a duo of TRM7/FTSJ1 proteins modulates small RNA silencing in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tRNA 2'-O-methylation by a duo of TRM7/FTSJ1 proteins modulates small RNA silencing in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FTSJ1 FtsJ RNA 2'-O-methyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. FTSJ1 FtsJ RNA 2'-O-methyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. Defects in tRNA anticodon loop 2'-O-methylation are implicated in non-syndromic X-linked intellectual disability due to mutations in FTSJ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The human tRNA m (5) C methyltransferase Misu is multisite-specific - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Pathways Involving 5-Methyl-2'-O-methylcytidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2'-O-methylcytidine (m5Cm) is a modified ribonucleoside found within transfer RNA (tRNA) and in cells challenged with viral pathogens. While its precise biological roles are still under active investigation, emerging evidence points towards its involvement in the modulation of the innate immune response. This technical guide provides a comprehensive overview of the known and putative cellular pathways involving m5Cm, with a particular focus on its biosynthesis, potential metabolic fate, and its inhibitory effects on Toll-like receptor 9 (TLR9) signaling. This document summarizes the current state of knowledge, presents available quantitative data, details relevant experimental methodologies, and provides visual representations of the associated molecular pathways to facilitate further research and drug development efforts.

Introduction to this compound (m5Cm)

This compound is a doubly modified cytidine ribonucleoside, characterized by a methyl group at the 5th position of the cytosine base and a methyl group on the 2'-hydroxyl of the ribose sugar. It has been identified as a component of tRNA in certain archaea, such as Sulfolobus solfataricus.[1] More recently, its presence has been detected in human cells infected with viruses including Zika virus, hepatitis C virus (HCV), and human immunodeficiency virus (HIV-1), suggesting a potential role in the host-pathogen interface.[1] A key reported biological activity of m5Cm is its ability to inhibit the release of pro-inflammatory cytokines, specifically Interleukin-12 (IL-12) and Interleukin-6 (IL-6), that are induced by agonists of Toll-like receptor 9 (TLR9).[1]

Biosynthesis and Metabolism of this compound

The precise enzymatic machinery responsible for the biosynthesis of m5Cm in eukaryotes has not been fully elucidated. However, based on the known pathways for 5-methylcytidine (m5C) and 2'-O-methylation, a putative biosynthetic route can be proposed.

The formation of m5C in tRNA is catalyzed by members of the NOL1/NOP2/SUN domain (NSUN) family of methyltransferases, such as NSUN2, and by DNA methyltransferase homolog 2 (DNMT2).[1][2] These enzymes utilize S-adenosylmethionine (SAM) as the methyl donor to add a methyl group to the C5 position of cytosine.[1]

2'-O-methylation is a common RNA modification catalyzed by a large family of 2'-O-methyltransferases, which in eukaryotes are often guided by C/D box small nucleolar RNAs (snoRNAs) to their target sites in ribosomal and small nuclear RNAs.[3] However, standalone enzymes like FTSJ1 are known to catalyze 2'-O-methylation in tRNA without a guide RNA.[3]

It is therefore plausible that m5Cm is synthesized through one of two potential pathways:

-

Sequential Methylation: A cytidine residue in RNA is first methylated at the C5 position by an m5C methyltransferase (e.g., NSUN2), followed by a 2'-O-methylation event catalyzed by a yet-to-be-identified 2'-O-methyltransferase.

-

Dual-Specificity Enzyme: A single enzyme may recognize cytidine and catalyze both methylation events, although this is considered less likely given the distinct nature of the two chemical modifications.

Recent research has also uncovered oxidative derivatives of methylated cytidines in RNA. Specifically, 2'-O-methyl-5-hydroxymethylcytidine (hm5Cm) and 5-formyl-2'-O-methylcytidine (f5Cm) have been identified, with the enzyme ALKBH1 implicated in the oxidation of m5C to f5C.[2][4][5] This suggests that m5Cm may be part of a dynamic system of cytidine modifications, potentially being a substrate for oxidative demethylation pathways.

Putative Biosynthetic and Metabolic Pathway of m5Cm

Cellular Pathway: Inhibition of Toll-like Receptor 9 (TLR9) Signaling

The most well-defined biological activity of m5Cm to date is its inhibition of the TLR9 signaling pathway. TLR9 is an endosomal receptor that recognizes unmethylated CpG motifs, which are common in bacterial and viral DNA.[6][7] Activation of TLR9 triggers a signaling cascade that results in the production of pro-inflammatory cytokines. The canonical TLR9 signaling pathway proceeds as follows:

-

Ligand Recognition: Unmethylated CpG DNA binds to TLR9 within the endosome, inducing receptor dimerization.

-

MyD88 Recruitment: The dimerized TLR9 recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88).[8][9]

-

IRAK Kinase Activation: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family.

-

TRAF6 Activation: The activated IRAK complex interacts with TNF receptor-associated factor 6 (TRAF6).

-

NF-κB and IRF7 Activation: This leads to the activation of downstream transcription factors, primarily nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7).

-

Cytokine Production: Activated NF-κB and IRF7 translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, such as IL-12 and IL-6, and type I interferons.

This compound has been shown to inhibit the release of IL-12 and IL-6 induced by a TLR9 agonist.[1] The precise mechanism of this inhibition is not yet known. However, several potential points of intervention exist for a TLR9 antagonist:

-

Direct TLR9 Antagonism: m5Cm could act as a competitive antagonist, binding to the CpG recognition site on TLR9 and preventing the binding of agonist DNA.

-

Inhibition of TLR9 Dimerization: It might interfere with the conformational changes required for TLR9 dimerization upon ligand binding.

-

Disruption of Downstream Signaling: m5Cm could inhibit the recruitment or function of downstream signaling components, such as the MyD88 adaptor protein.

Given that other modified nucleosides and oligonucleotides can act as TLR9 antagonists, it is plausible that m5Cm functions as a direct antagonist of the receptor.[10]

Proposed Mechanism of m5Cm-mediated TLR9 Signaling Inhibition

Quantitative Data

The available quantitative data for the biological activity of this compound is currently limited. The primary reported value relates to its inhibitory effect on cytokine release.

| Compound | Assay System | Agonist | Measured Effect | Concentration | Reference |

| This compound | Mouse spleen cell cultures | Unmethylated CpG oligodeoxynucleotide (TLR9 agonist) | Inhibition of IL-12 and IL-6 release | 4 µg/ml | [1] |

Experimental Protocols

Detailed experimental protocols for the specific study of this compound are not widely published. However, established methodologies for the analysis of modified nucleosides and the investigation of TLR9 signaling can be adapted.

Protocol: Quantification of m5Cm in RNA by LC-MS/MS

This protocol provides a general workflow for the sensitive detection and quantification of m5Cm in total RNA samples.

-

RNA Isolation: Isolate total RNA from cells or tissues of interest using a standard method such as TRIzol reagent or a column-based kit. Ensure the use of RNase-free reagents and techniques.

-

RNA Digestion: Digest 1-5 µg of total RNA to single nucleosides. This is typically achieved by sequential incubation with nuclease P1 followed by phosphodiesterase I and alkaline phosphatase.

-

Stable Isotope-Labeled Internal Standard: For absolute quantification, spike the sample with a known amount of a stable isotope-labeled m5Cm standard prior to analysis.

-

LC-MS/MS Analysis:

-

Separate the digested nucleosides using reverse-phase liquid chromatography (LC).

-

Detect and quantify the nucleosides using a triple quadrupole mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.

-

Establish specific MRM transitions for m5Cm and the internal standard.

-

-

Data Analysis: Quantify the amount of m5Cm in the original RNA sample by comparing the peak area of endogenous m5Cm to that of the known amount of the spiked internal standard.

Protocol: In Vitro TLR9 Inhibition Assay

This protocol describes a cell-based assay to evaluate the inhibitory potential of m5Cm on TLR9 signaling.

-

Cell Culture: Culture HEK-293 cells that are stably transfected to express human TLR9 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

Assay Setup:

-

Plate the HEK-TLR9 reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

-

-

TLR9 Stimulation: Add a known TLR9 agonist, such as a CpG-containing oligodeoxynucleotide (e.g., ODN 2006), to the wells at a concentration known to induce a robust NF-κB response. Include appropriate controls (untreated cells, agonist-only cells).

-

Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.

-

Reporter Gene Assay:

-

Collect the cell culture supernatant.

-

Measure the SEAP activity in the supernatant using a colorimetric or chemiluminescent substrate.

-

-

Data Analysis: Determine the concentration-dependent inhibitory effect of m5Cm on TLR9-mediated NF-κB activation by measuring the reduction in SEAP activity compared to the agonist-only control. Calculate the IC50 value if possible.

Experimental Workflow for TLR9 Inhibition Assay

Conclusion and Future Directions

This compound is an intriguing modified ribonucleoside with a potential role in the regulation of innate immunity. The current body of evidence suggests a putative biosynthetic pathway involving sequential methylation events and a likely role as a negative regulator of TLR9 signaling. However, significant knowledge gaps remain.

Future research should focus on:

-

Identification of Biosynthetic Enzymes: The specific methyltransferases responsible for the synthesis of m5Cm need to be identified to understand its regulation and cellular context.

-

Elucidation of the TLR9 Inhibition Mechanism: Detailed biochemical and structural studies are required to determine the precise molecular mechanism by which m5Cm antagonizes the TLR9 pathway.

-

Exploration of Other Biological Roles: Given its presence in tRNA and its induction during viral infection, m5Cm may have additional functions in translation, RNA stability, or other aspects of the host-virus interaction that warrant investigation.

-

Therapeutic Potential: A deeper understanding of the immunomodulatory properties of m5Cm could pave the way for the development of novel therapeutics for inflammatory and autoimmune diseases where TLR9 signaling is dysregulated.

This technical guide provides a foundation for researchers and drug development professionals to build upon as the cellular pathways and biological significance of this compound are further explored.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Modifications of the human tRNA anticodon loop and their associations with genetic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2'-O-methylation - Wikipedia [en.wikipedia.org]

- 4. 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modomics - A Database of RNA Modifications [genesilico.pl]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of Myeloid Differentiation Factor 88 Reduces Human and Mouse T-Cell Interleukin-17 and IFNγ Production and Ameliorates Experimental Autoimmune Encephalomyelitis Induced in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are the therapeutic applications for TLR9 antagonists? [synapse.patsnap.com]

- 10. A novel antagonist of TLR9 blocking all classes of immunostimulatory CpG-ODNs - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Methyl-2'-O-methylcytidine (m5Cm): An In-depth Technical Guide to a Rare Epitranscriptomic Mark

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epitranscriptome, a complex landscape of chemical modifications on RNA, plays a pivotal role in regulating gene expression and cellular function. While significant attention has been given to abundant modifications like N6-methyladenosine (m6A) and 5-methylcytosine (m5C), a diverse array of other modifications, including the dually modified 5-methyl-2'-O-methylcytidine (m5Cm), remain largely unexplored. This technical guide provides a comprehensive overview of m5Cm as a potential epitranscriptomic mark. Given the limited direct research on m5Cm, particularly in mRNA, this document synthesizes information on its constituent modifications, 5-methylcytosine (m5C) and 2'-O-methylation (Nm), to build a foundational understanding. We delve into the biosynthesis, potential functions, and the writers, erasers, and readers that may be involved in m5Cm metabolism. Furthermore, we present detailed experimental protocols for the detection and quantification of m5Cm, with a focus on mass spectrometry-based approaches, and summarize available quantitative data. This guide aims to equip researchers with the necessary knowledge to investigate this rare but potentially significant epitranscriptomic modification.

Core Concepts: The Landscape of RNA Cytidine Modifications

Cytidine modifications are a critical class of epitranscriptomic marks that contribute to the structural and functional diversity of RNA molecules. The most well-characterized of these is 5-methylcytosine (m5C), a modification analogous to DNA methylation, which is involved in diverse biological processes including RNA stability, translation, and stress responses.[1][2][3] Another important modification is 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose sugar, which can occur on any nucleotide and is known to enhance RNA stability and modulate interactions with RNA-binding proteins.[4][5][6]

This compound (m5Cm) represents a convergence of these two modifications on a single cytidine residue. While its presence has been confirmed in the transfer RNA (tRNA) of some archaea and in virally infected human cells, its existence and functional significance as an epitranscriptomic mark in messenger RNA (mRNA) of eukaryotes are yet to be firmly established.[7] The study of m5Cm is therefore at the frontier of epitranscriptomics, holding the potential to reveal novel layers of gene regulation.

The m5Cm Machinery: Writers, Erasers, and Readers

The dynamic regulation of any epitranscriptomic mark is governed by a trio of protein classes: "writers" that install the modification, "erasers" that remove it, and "readers" that recognize the mark and execute its downstream effects. While the specific machinery for m5Cm is largely unknown, we can infer potential candidates from the enzymes that handle m5C and 2'-O-methylation individually.

Writers: The Architects of m5Cm

The formation of m5Cm likely requires the sequential or coordinated action of a 5-methyltransferase and a 2'-O-methyltransferase.

-

5-Methylcytosine (m5C) Methyltransferases: The primary writers of m5C in RNA belong to the NOL1/NOP2/Sun domain (NSUN) family and the DNA methyltransferase homolog DNMT2 (also known as TRDMT1).[7][8] NSUN2 is the most prominent m5C methyltransferase for mRNA.[9]

-

2'-O-Methyltransferases (Nm MTases): In eukaryotes, 2'-O-methylation is primarily catalyzed by the C/D box small nucleolar RNP (snoRNP) complex, in which Fibrillarin (FBL) acts as the catalytic subunit.[10][11] For some specific tRNA modifications, standalone methyltransferases like FTSJ1 are responsible.[6][12][13]

It is plausible that a 5-methylated cytidine could serve as a substrate for a 2'-O-methyltransferase, or vice versa. However, the substrate specificities of these enzymes concerning dually modified nucleotides are not well understood.

Caption: Hypothetical pathways for the biosynthesis of this compound (m5Cm).

Erasers: The Demolition Crew

The removal of the methyl groups from m5Cm would likely involve separate enzymatic activities for the 5-methyl and 2'-O-methyl groups.

-

5-Methylcytosine Demethylation: The Ten-Eleven Translocation (TET) family of dioxygenases can oxidize m5C to 5-hydroxymethylcytosine (hm5C), 5-formylcytosine (f5C), and 5-carboxylcytosine (ca5C), which can then be excised and replaced with an unmodified cytosine. However, the role of TET enzymes as bona fide m5C erasers in mRNA is still debated.[3]

-

2'-O-Methyl Demethylation: The 2'-O-methyl modification is generally considered to be a stable mark, and no dedicated erasers have been identified to date.[14]

Readers: The Interpreters of the Mark

Reader proteins recognize specific RNA modifications and mediate their functional consequences. While no specific readers for m5Cm have been identified, proteins that bind to m5C or are influenced by 2'-O-methylation may be affected by this dual modification.

-

m5C Readers: ALYREF and YBX1 are known readers of m5C in mRNA, influencing mRNA export and stability, respectively.[3]

-

Influence of 2'-O-Methylation: 2'-O-methylation can alter the local conformation of the RNA backbone, which could either enhance or inhibit the binding of various RNA-binding proteins.

Functional Implications of m5Cm

The functional consequences of m5Cm are likely a composite of the effects of its individual methylations.

-

RNA Stability: 2'-O-methylation is known to protect RNA from hydrolysis, thereby increasing its stability.[4][15] The presence of a 2'-O-methyl group in m5Cm would be expected to confer a similar stabilizing effect.

-

Translation: 2'-O-methylation within the coding region of mRNA has been shown to disrupt tRNA decoding during translation elongation.[16] Therefore, m5Cm could act as a regulatory mark to modulate the rate of protein synthesis.

-

Immune Response: 2'-O-methylation can help the cell to distinguish self from non-self RNA, thereby preventing the activation of the innate immune response.[14]

Quantitative Data

Direct quantitative data for m5Cm is scarce and primarily limited to total RNA or specific RNA species. The abundance of m5C and 2'-O-methylcytidine (Cm) in mRNA is generally low, suggesting that m5Cm, if present, is likely a very rare modification in this context.

| Modification | RNA Type | Organism/Cell Line | Abundance (% of C) | Reference |

| m5C | mRNA | Arabidopsis thaliana | ~0.027% | [17] |

| mRNA | Oryza sativa | ~0.025% | [17] | |

| mRNA | Human (HEK293T) | 6.5-43 fold lower than in total RNA | [18] | |

| Cm | Total RNA | Mouse Brain | Higher than m5C | [18] |

| Total RNA | Mouse Pancreas | Higher than m5C | [18] | |

| Total RNA | Mouse Spleen | Higher than m5C | [18] | |

| mRNA | Human (HEK293T) | Significantly lower than in total RNA | [18] | |

| hm5Cm | Total RNA | C. elegans | 30 ppm | [16][19] |

| Total RNA | Human (HEK293T) | Comparable to hm5C | [16][19] | |

| Total RNA | Murine Brain | Comparable to hm5C | [16][19] |

Experimental Protocols

The detection and quantification of m5Cm require highly sensitive and specific analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard.

RNA Digestion for LC-MS/MS Analysis

This protocol describes the complete enzymatic hydrolysis of RNA to its constituent ribonucleosides for subsequent analysis by LC-MS/MS.

Materials:

-

Purified RNA sample (e.g., poly(A)-selected mRNA)

-

Nuclease P1

-

Bacterial Alkaline Phosphatase (BAP)

-

Ammonium acetate buffer (pH 5.3)

-

Tris-HCl buffer (pH 8.0)

-

Ultrapure water

-

Microcentrifuge tubes

Procedure:

-

To 100-200 ng of purified RNA, add 2U of Nuclease P1 in a final volume of 20 µL of 10 mM ammonium acetate (pH 5.3).

-

Incubate the reaction at 42°C for 2 hours.

-

Add 2.5 µL of 100 mM Tris-HCl (pH 8.0) and 1U of Bacterial Alkaline Phosphatase (BAP).

-

Incubate at 37°C for an additional 2 hours.

-

Centrifuge the sample at high speed to pellet any denatured protein.

-

Transfer the supernatant containing the ribonucleosides to a new tube for LC-MS/MS analysis.

Caption: A generalized workflow for the detection and quantification of m5Cm using LC-MS/MS.

LC-MS/MS Parameters for m5Cm Detection

The following are suggested starting parameters for the detection of m5Cm. Optimization will be required based on the specific instrumentation used.

-

Liquid Chromatography:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 0% to 50% B over 20-30 minutes.

-

-

Mass Spectrometry (Positive Ion Mode):

-

MS1 Scan: Scan for the protonated molecular ion of m5Cm ([M+H]+) at m/z 272.1.

-

MS/MS Fragmentation: The most characteristic fragmentation of ribonucleosides is the cleavage of the glycosidic bond, resulting in the protonated nucleobase. For m5Cm, this would be the 5-methylcytosine base at m/z 126.1.

-

Multiple Reaction Monitoring (MRM): For targeted quantification, monitor the transition of 272.1 -> 126.1.

-

Future Directions and Conclusion

The study of this compound as an epitranscriptomic mark is still in its infancy. The lack of direct evidence for its presence and function in mRNA highlights a significant knowledge gap in the field. Future research should focus on:

-

Developing sensitive and specific methods for the transcriptome-wide mapping of m5Cm at single-nucleotide resolution.

-

Identifying the writer and eraser enzymes responsible for the dynamic regulation of m5Cm.

-

Discovering reader proteins that specifically recognize m5Cm and mediate its downstream biological functions.

-

Investigating the functional consequences of m5Cm in mRNA stability, translation, and other aspects of RNA metabolism.

References

- 1. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 2. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Intellectual disability‐associated gene ftsj1 is responsible for 2′‐O‐methylation of specific tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. genecards.org [genecards.org]

- 7. researchgate.net [researchgate.net]

- 8. Identification of RNA molecules by specific enzyme digestion and mass spectrometry: software for and implementation of RNA mass mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Scholars@Duke publication: Modification of messenger RNA by 2'-O-methylation regulates gene expression in vivo. [scholars.duke.edu]

- 11. uniprot.org [uniprot.org]

- 12. biorxiv.org [biorxiv.org]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. 2'-O-methylation - Wikipedia [en.wikipedia.org]

- 16. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LC-MS/MS: the identification of methylation abundance in DNA and mRNA [bio-protocol.org]

- 18. Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-dilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The detection, function, and therapeutic potential of RNA 2'-O-methylation [the-innovation.org]

The Dual Role of 5-Methylcytosine in Viral Replication and Infectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-methylcytosine (m5C), a post-transcriptional RNA modification, has emerged as a critical regulator in the intricate interplay between viruses and their hosts. This technical guide provides a comprehensive overview of the role of m5C in viral replication and infectivity, with a particular focus on the enzymes that mediate this modification and its impact on both viral RNA and the host's innate immune response. While the closely related modification 5-Methyl-2'-o-methylcytidine (m5Cm) is a known chemical entity, its specific role in virology is not well-documented in current scientific literature. Therefore, this guide will focus on the extensively studied m5C modification. We will delve into the quantitative effects of m5C on various viruses, detail the experimental protocols for its detection, and visualize the key signaling pathways involved.

Introduction to 5-Methylcytosine (m5C) in Viral RNA

5-methylcytosine is a reversible epigenetic mark found on various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and viral RNA.[1][2] This modification is installed by host cell enzymes known as RNA methyltransferases, primarily members of the NOL1/NOP2/Sun domain (NSUN) family, such as NSUN2, and DNA methyltransferase 2 (DNMT2).[2][3] The presence of m5C on viral RNA can have profound effects on the viral life cycle, influencing RNA stability, translation, splicing, and interaction with host proteins.[1][4] Furthermore, the m5C modification landscape of both host and viral RNA plays a crucial role in modulating the host's innate immune response to infection.[5]

The Dichotomous Role of m5C in Viral Replication

The impact of m5C modification on viral replication is not uniform and appears to be virus- and context-dependent, exhibiting both proviral and antiviral effects.

Proviral Effects of m5C

In many instances, viruses hijack the host's m5C modification machinery to enhance their replication and propagation. This is achieved through several mechanisms:

-

Enhanced RNA Stability and Translation: For viruses like Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV-1), m5C modification of their RNA genomes or transcripts can increase their stability and promote more efficient translation of viral proteins.[3][4][6]

-

Regulation of Viral Gene Expression: In HIV-1, m5C modification, primarily mediated by NSUN2, has been shown to regulate the alternative splicing of viral transcripts, leading to a fine-tuned expression of viral proteins necessary for replication.[4]

-

Evasion of Innate Immunity: While not its primary role, the modification of viral RNA can contribute to the virus's ability to mimic host RNA and evade detection by cellular sensors.

Antiviral Effects of m5C and its Regulatory Machinery

Conversely, the host cell can utilize the machinery of m5C modification as a defense mechanism against viral infections.

-

Modulation of the Innate Immune Response: Depletion of the m5C methyltransferase NSUN2 has been shown to enhance the type I interferon (IFN) response upon viral infection.[1] This occurs because the absence of NSUN2 leads to an accumulation of unmethylated host non-coding RNAs, which are then recognized by the cytosolic RNA sensor RIG-I, triggering a potent antiviral state.[1][5] This enhanced IFN response can significantly inhibit the replication of a broad range of RNA and DNA viruses.[1]

-

Negative Regulation of Viral Replication: For some viruses, such as SARS-CoV-2, the presence of m5C on the viral RNA, mediated by NSUN2, appears to have a negative regulatory effect on viral replication. Knockout of NSUN2 has been shown to enhance SARS-CoV-2 replication, suggesting that the host may use m5C as a mark to control viral propagation.

Quantitative Impact of m5C on Viral Replication

The following tables summarize the quantitative data from various studies on the effect of m5C modification, primarily through the manipulation of the m5C writer NSUN2, on the replication of different viruses.

| Virus | Experimental System | Genetic Manipulation | Effect on Viral Titer/Replication | Fold Change (approx.) | Reference |

| Hepatitis C Virus (HCV) | Huh7.5.1 cells | NSUN2 Knockout | Decrease | ~3.8-fold decrease in budding efficiency | [3] |

| Hepatitis B Virus (HBV) | HepG2 cells | NSUN2 Knockdown | Decrease | Significant decrease in HBeAg and HBsAg levels | [7] |

| Human Immunodeficiency Virus (HIV-1) | 293T cells | NSUN2 Knockout | Decrease | Reduced p24 Gag expression | [4] |

| Enterovirus 71 (EV71) | RD cells | NSUN2 Depletion | Decrease | Significant decrease in viral RNA and progeny | [8] |

| Vesicular Stomatitis Virus (VSV) | A549 cells | NSUN2 Knockdown | Decrease | Significant reduction in viral replication | [5] |

| Sendai Virus (SeV) | HEK293T cells | NSUN2 Knockdown | Decrease | Enhanced inhibition of viral replication | [5] |

| Herpes Simplex Virus (HSV) | A549 cells | NSUN2 Knockdown | Decrease | Significant reduction in viral replication | [5] |

Pharmacological Inhibition of m5C and its Effect on Viral Infectivity

Given the crucial role of RNA methylation in viral replication, targeting the enzymes responsible for these modifications presents a potential antiviral strategy. 5-azacytidine and its deoxy-analog, decitabine, are cytidine analogs that can be incorporated into RNA and DNA, respectively, and act as inhibitors of methyltransferases.

| Compound | Virus | Cell Line | IC50 | Effect | Reference |

| 5-azacytidine | Herpes Simplex Virus 1 (HSV-1) | Vero cells | Not specified | Reactivation of latent virus | [9] |

| 5-azacytidine | Oral Squamous Cell Carcinoma cells | OSCCs | 0.8 µM | Cytotoxic effect | [10] |

| Decitabine | Feline Calicivirus (FCV) | CRFK cells | Not specified | Inhibition of viral replication | [11] |

| Decitabine | Canine Influenza Virus (CIV) | MDCK cells | 71.79 µM | Inhibition of viral replication | [11] |

Experimental Protocols

Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)

MeRIP-seq is a widely used technique to map m5C modifications on a transcriptome-wide scale.[12][13]

Objective: To enrich for and sequence RNA fragments containing m5C modifications.

Methodology:

-

RNA Isolation and Fragmentation: Total RNA is extracted from virus-infected cells or tissues. The RNA is then fragmented into smaller pieces (typically 100-200 nucleotides) using enzymatic or chemical methods.[14]

-

Immunoprecipitation: The fragmented RNA is incubated with an antibody specific to m5C. Magnetic beads coupled with a secondary antibody are then used to pull down the m5C-containing RNA fragments.[14][15]

-

RNA Elution and Library Preparation: The enriched RNA fragments are eluted from the beads. A sequencing library is then prepared from these fragments, which includes reverse transcription to cDNA, adapter ligation, and PCR amplification.[15]

-

High-Throughput Sequencing: The prepared library is sequenced using a next-generation sequencing platform.

-

Data Analysis: The sequencing reads are aligned to the host and viral genomes. Peak calling algorithms are used to identify regions enriched for m5C modifications.[2]

RNA Bisulfite Sequencing

RNA bisulfite sequencing allows for the single-nucleotide resolution mapping of m5C sites.

Objective: To identify the exact locations of m5C modifications in RNA.

Methodology:

-

RNA Isolation: High-quality total RNA is isolated from the sample of interest.

-

Bisulfite Conversion: The RNA is treated with sodium bisulfite, which deaminates unmethylated cytosine residues to uracil, while 5-methylcytosine remains unchanged.

-

Reverse Transcription and PCR: The bisulfite-converted RNA is reverse transcribed into cDNA. The specific regions of interest are then amplified by PCR.

-

Sequencing: The PCR products are sequenced.

-

Data Analysis: The sequences are compared to the original reference sequence. Any remaining cytosine in the sequence corresponds to an original m5C site.

Signaling Pathways

NSUN2-Mediated Regulation of the Type I Interferon Response

The depletion of the m5C methyltransferase NSUN2 leads to an enhanced antiviral innate immune response. This is primarily mediated through the RIG-I signaling pathway.

The RIG-I Signaling Pathway

RIG-I (Retinoic acid-inducible gene I) is a key cytosolic pattern recognition receptor that detects viral RNA, particularly uncapped RNA with 5'-triphosphates, a common feature of many viral genomes.

References

- 1. Detection of N6-methyladenosine in SARS-CoV-2 RNA by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A protocol for RNA methylation differential analysis with MeRIP-Seq data and exomePeak R/Bioconductor package - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NSUN2-mediated HCV RNA m5C Methylation Facilitates Viral RNA Stability and Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epitranscriptomic addition of m5C to HIV-1 transcripts regulates viral gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NSUN2-mediated M5c methylation of IRF3 mRNA negatively regulates type I interferon responses during various viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Epitranscriptomic Addition of m5C to HIV-1 Transcripts Regulates Viral Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NSUN2-mediated m5C modification of HBV RNA positively regulates HBV replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NSUN2 mediates distinct pathways to regulate enterovirus 71 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Azacytidine-induced reactivation of a herpes simplex thymidine kinase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The molecular mechanism of RIG‐I activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. MeRIP-Seq/m6A-seq [illumina.com]

- 13. MeRIP-seq: Comprehensive Guide to m6A RNA Modification Analysis - CD Genomics [rna.cd-genomics.com]

- 14. How MeRIP-seq Works: Principles, Workflow, and Applications Explained - CD Genomics [rna.cd-genomics.com]

- 15. sysy.com [sysy.com]

The Emerging Role of 5-Methyl-2'-o-methylcytidine in Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract